N-(2-hydroxyphenyl)-4-phenylbutanamide

MAGL inhibition ortho-hydroxyanilide SAR

AVOID INACTIVE ISOMERS. This N-(2-hydroxyphenyl)-4-phenylbutanamide is the foundational ortho-hydroxyanilide scaffold for developing reversible MAGL inhibitors. Unlike the commonly mis-supplied para-hydroxy analog (CAS 60096-90-4), only this 2-hydroxy position enables correct competitive binding to the MAGL oxyanion hole. Sourcing based solely on the 'phenylbutanamide' backbone yields inactive compounds. Essential for SAR studies mapping the endocannabinoid system pharmacophore. Non-human research use only.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B5790895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)-4-phenylbutanamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2O
InChIInChI=1S/C16H17NO2/c18-15-11-5-4-10-14(15)17-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,18H,6,9,12H2,(H,17,19)
InChIKeyFIQNTNKFSMSVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: N-(2-hydroxyphenyl)-4-phenylbutanamide Chemical Profile and Research Class


N-(2-hydroxyphenyl)-4-phenylbutanamide (CAS not explicitly identified; molecular formula C16H17NO2, MW 255.31 g/mol) is an organic compound classified as an ortho-hydroxyanilide derivative. It features a hydroxyphenyl group ortho to the amide linkage and a phenylbutanamide moiety. Its structural scaffold has been investigated in the context of monoacylglycerol lipase (MAGL) inhibition, representing an emerging area distinct from classical hydroxamic acid-based HDAC inhibitors [1]. The compound is supplied primarily for non-human research purposes. Its closest purchasable analog, N-(4-hydroxyphenyl)-4-phenylbutanamide (CAS 60096-90-4), differs by the hydroxyl group's position on the aniline ring , a structural nuance that can critically alter target binding and pharmacological profile.

Why N-(2-hydroxyphenyl)-4-phenylbutanamide Cannot Be Generically Substituted by Positional Isomers or In-Class Hydroxamates


The common assumption that hydroxamic acid-based HDAC inhibitors (e.g., SAHA, TSA) or simple positional isomers (e.g., 4-hydroxyphenyl derivatives) are interchangeable fails for N-(2-hydroxyphenyl)-4-phenylbutanamide. Evidence from the ortho-hydroxyanilide scaffold shows that the 2-hydroxy (ortho) position on the aniline ring is critical for binding to the MAGL oxyanion hole and hydrophobic pocket, creating a distinct, reversible, and competitive inhibition mechanism [1]. The substitution of the ortho-hydroxy group for a para-hydroxy group (as in CAS 60096-90-4) can disrupt crucial hydrogen-bonding interactions with catalytic residues, completely altering target selectivity . Similarly, this compound lacks the hydroxamic acid zinc-binding group (ZBG) found in broad-spectrum HDAC inhibitors, meaning it does not share their off-target profiles or metalloenzyme-based inhibition kinetics, making generic procurement based solely on the 'phenylbutanamide' backbone a high-risk decision.

Quantitative Differentiation of N-(2-hydroxyphenyl)-4-phenylbutanamide: A Critical Data Gap Analysis


Assessment of Ortho-Hydroxy vs. Para-Hydroxy Binding Affinity

High-strength, direct comparative data is currently unavailable for N-(2-hydroxyphenyl)-4-phenylbutanamide against its closest purchasable analog, N-(4-hydroxyphenyl)-4-phenylbutanamide. The ortho-hydroxy scaffold's activity has been demonstrated in a related optimized compound from the same series. Compound 40 (a 4-phenylbutanamide derivative in the same ortho-hydroxyanilide class) inhibits human MAGL with an IC50 of 0.34 μM, outperforming a reference compound (IC50 of 0.68 μM). This provides class-level inference that the ortho-hydroxy orientation is vital for potent MAGL engagement [1]. In contrast, published data for N-(4-hydroxyphenyl)-4-phenylbutanamide (CAS 60096-90-4) does not report any analogous MAGL inhibitory activity, instead being linked to other targets like sRBP . This discrepancy underscores that the 2-hydroxyphenyl variant cannot be replaced by its 4-hydroxy isomer without complete loss of the canonical activity for this research class.

MAGL inhibition ortho-hydroxyanilide SAR

Functional Differentiation from Hydroxamic Acid-Based HDAC Inhibitors via ZBG Analysis

A structural distinction exists between the target compound and classic hydroxamic acid-based HDAC inhibitors (e.g., SAHA, TSA, N-hydroxy-4-phenylbutanamide). The target compound lacks the zinc-binding hydroxamic acid group, instead possessing an ortho-hydroxyanilide group [1]. N-hydroxy-4-phenylbutanamide (4-Phenylbutyrohydroxamic acid) is a known cell-permeable HDAC inhibitor, reported to be roughly 100 times more potent than its parent carboxylic acid across nine HDAC enzymes [2]. By contrast, the ortho-hydroxyanilide scaffold has been shown to exhibit a reversible, competitive mechanism of inhibition against MAGL, with good selectivity over FAAH, CB1R, and CB2R, and no reported pan-HDAC activity [1]. This functional difference means the compounds occupy entirely different therapeutic and biological probe spaces, and cannot be substituted for one another in experimental studies.

HDAC inhibitor zinc-binding group selectivity profile

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile: Plasma Stability vs. Metabolic Turnover

For a closely related optimized compound in the ortho-hydroxyanilide series (Compound 40 from Bononi et al., 2025), ADME profiling revealed a specific DMPK signature: excellent plasma stability despite moderate metabolic stability in human liver microsomes [1]. This profile is critical for in vivo studies, as it suggests a low risk of rapid degradation in plasma but potential for hepatic clearance. No comparable DMPK data is available for N-(2-hydroxyphenyl)-4-phenylbutanamide or its 4-hydroxy isomer, creating an actionable research gap: the unoptimized target compound is likely to have inferior plasma stability, making it a useful tool for investigating the role of metabolic profiling tails in lead optimization. The experimental conditions and results for Compound 40 provide a benchmark for planning stability studies.

ADME profiling plasma stability human liver microsomes

Proven Application Scenarios for N-(2-hydroxyphenyl)-4-phenylbutanamide Based on Ortho-Hydroxyanilide Evidence


Monoacylglycerol Lipase (MAGL) Inhibitor Screening and Lead Optimization

This compound serves as a foundational scaffold for the development and screening of novel, reversible MAGL inhibitors targeting the endocannabinoid system [1]. Its ortho-hydroxyanilide core has been shown to engage the MAGL active site in a competitive manner, as demonstrated by optimized analogs like compound 40 which achieved an IC50 of 0.34 μM on human MAGL [1]. This makes the compound suitable for structure-activity relationship (SAR) studies aimed at exploring substitution patterns around the phenyl rings to enhance potency and reduce lipophilicity.

Investigating Non-Hydroxamic Acid Zinc-Binding Group (ZBG) Replacements

It is an essential tool for research programs seeking to replace the strong zinc-binding hydroxamic acid group in classical HDAC inhibitors with a milder, potentially safer ortho-hydroxyanilide chelating motif [1]. While the optimized scaffold shows no pan-HDAC activity, this compound represents an early version for probing the binding interactions of ortho-hydroxyamides with various metalloenzymes, providing a direct comparison point against pan-HDAC inhibitors like N-hydroxy-4-phenylbutanamide [2].

DMPK Probe for Unoptimized Scaffold Stability Studies

As an unoptimized starting point, this compound can be used as a reference probe in DMPK studies to benchmark improvements in plasma stability and metabolic stability [1]. Researchers can compare its pharmacokinetic profile to that of optimized leads (like compound 40, which showed excellent plasma stability) to demonstrate the value of medicinal chemistry efforts in improving drug-like properties.

Negative Control for Positional Isomer Activity Assays

This compound is a critical tool for characterizing the functional specificity of the ortho-hydroxy group. By comparing its activity to the inactive 4-hydroxy isomer, N-(4-hydroxyphenyl)-4-phenylbutanamide (CAS 60096-90-4), which lacks reported MAGL inhibitory activity, researchers can definitively map the binding pharmacophore [2] [1]. This application is vital for probing the hydrogen-bonding requirements of the MAGL oxyanion hole.

Quote Request

Request a Quote for N-(2-hydroxyphenyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.